4-Amino-3-bromo-5-chloro-alpha-((ethylmethylamino)methyl)benzenemethanol
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Overview
Description
4-Amino-3-bromo-5-chloro-alpha-((ethylmethylamino)methyl)benzenemethanol is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-bromo-5-chloro-alpha-((ethylmethylamino)methyl)benzenemethanol typically involves multi-step organic reactionsThe final step involves the alkylation of the amino group with ethylmethylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are often employed to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-bromo-5-chloro-alpha-((ethylmethylamino)methyl)benzenemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while nucleophilic substitution of halogens can introduce various functional groups .
Scientific Research Applications
4-Amino-3-bromo-5-chloro-alpha-((ethylmethylamino)methyl)benzenemethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Amino-3-bromo-5-chloro-alpha-((ethylmethylamino)methyl)benzenemethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-bromo-2-chloropyridine
- 4-Amino-3-bromopyridine
- 4-Amino-3-bromo-phenol
Uniqueness
4-Amino-3-bromo-5-chloro-alpha-((ethylmethylamino)methyl)benzenemethanol is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
37153-40-5 |
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Molecular Formula |
C11H16BrClN2O |
Molecular Weight |
307.61 g/mol |
IUPAC Name |
1-(4-amino-3-bromo-5-chlorophenyl)-2-[ethyl(methyl)amino]ethanol |
InChI |
InChI=1S/C11H16BrClN2O/c1-3-15(2)6-10(16)7-4-8(12)11(14)9(13)5-7/h4-5,10,16H,3,6,14H2,1-2H3 |
InChI Key |
FNBJTBUDNSYCBS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)CC(C1=CC(=C(C(=C1)Br)N)Cl)O |
Origin of Product |
United States |
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